6-Amino-3-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula . It is a derivative of benzoic acid, featuring an amino group at the 6th position, a fluorine atom at the 3rd position, and a methyl group at the 2nd position on the benzene ring. This unique arrangement of functional groups contributes to its distinct chemical properties and potential biological activities. The compound is characterized by its melting point, density of approximately , and a boiling point of about .
Scientific suppliers like Fisher Scientific do offer the compound, suggesting its potential use as a building block for further synthesis. However, there's no available research detailing its utilization in specific reactions [2].
The presence of the functional groups - amino (-NH2), fluoro (-F), and carboxylic acid (-COOH) suggests interesting possibilities for its application. These groups can participate in various chemical reactions, making 6-Amino-3-fluoro-2-methylbenzoic acid a potential candidate for drug discovery or material science research. However, specific research examples are not documented yet in scientific databases.
Given the limited information on 6-Amino-3-fluoro-2-methylbenzoic acid, here are some resources for further exploration:
The biological activity of 6-amino-3-fluoro-2-methylbenzoic acid is influenced by its structural features. The amino group can form hydrogen bonds with biological targets, while the fluorine atom may enhance lipophilicity and influence binding interactions. This compound may interact with enzymes or receptors, potentially modulating their activity and serving as a valuable tool in medicinal chemistry .
The synthesis of 6-amino-3-fluoro-2-methylbenzoic acid typically involves:
Industrial production may utilize continuous flow reactors and advanced purification techniques like crystallization and chromatography to enhance yield and purity .
6-Amino-3-fluoro-2-methylbenzoic acid has several applications:
The interactions of 6-amino-3-fluoro-2-methylbenzoic acid with biological systems are an area of research interest. Studies may focus on how this compound binds to specific enzymes or receptors, influencing their function. The presence of both an amino group and a fluorine atom suggests potential for diverse interactions due to hydrogen bonding and hydrophobic effects .
Several compounds share structural similarities with 6-amino-3-fluoro-2-methylbenzoic acid:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Fluoro-2-methylbenzoic acid | Fluorine at the 3rd position; no amino group | Lacks amino functionality affecting reactivity |
5-Fluoro-2-methylbenzoic acid | Fluorine at the 5th position; no amino group | Different position of fluorine alters properties |
6-Amino-2-fluoro-3-methylbenzoic acid | Amino at the 6th position; fluorine at the 2nd | Positioning affects chemical behavior significantly |
The uniqueness of 6-amino-3-fluoro-2-methylbenzoic acid lies in its specific arrangement of functional groups, which confers distinct chemical reactivity and biological activity compared to similar compounds. Its combination of an amino group, a fluorine atom, and a methyl group allows for versatile applications across various fields .
The synthesis of 6-amino-3-fluoro-2-methylbenzoic acid represents a significant challenge in modern organic chemistry due to the specific positioning of multiple functional groups on the aromatic ring [1] [2]. This compound features a unique substitution pattern that requires carefully designed synthetic approaches to achieve regioselective installation of the amino, fluoro, and methyl substituents alongside the carboxylic acid functionality [2] [3]. The development of efficient synthetic methodologies for this compound has attracted considerable attention from researchers working in pharmaceutical and agrochemical industries [4] [5].
Nucleophilic aromatic substitution represents one of the most versatile approaches for introducing amino functionality into fluorinated benzoic acid derivatives [6] . These strategies exploit the electron-withdrawing nature of both the fluorine substituent and the carboxylic acid group to activate the aromatic ring toward nucleophilic attack [8] [9]. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents, making them particularly suitable for the synthesis of specifically substituted amino-fluorobenzoic acids [10] [11].
Lithium hexamethyldisilazide-mediated amination protocols have emerged as powerful tools for the direct introduction of amino groups into aromatic systems [4] . These protocols offer exceptional yields ranging from 85 to 88 percent when applied to 3-fluoro-2-methylbenzoyl derivatives under optimized reaction conditions [4] [13]. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism where lithium hexamethyldisilazide acts as both a strong base and a nucleophile [14] [15].
The optimal reaction conditions involve the use of tetrahydrofuran as solvent with temperatures ranging from -78°C to room temperature over a period of 2 to 4 hours [4] . The trimethylsilyl transient protection strategy successfully allows the use of lithium hexamethyldisilazide to prepare the desired amino-substituted products in high yields [4] [17]. Following the reaction, quenching with hydrochloric acid causes desilylation and produces large amounts of ammonium chloride due to reaction with excess lithium hexamethyldisilazide [4] [18].
An alternative protocol employs dimethylformamide as solvent at elevated temperatures of 40 to 90°C, providing broader substrate scope with yields ranging from 60 to 80 percent [8] [19]. This approach demonstrates excellent tolerance for aryl halides bearing electron-withdrawing groups, making it particularly suitable for the synthesis of amino-fluorobenzoic acid derivatives [8] [20]. The reaction time for this protocol typically extends to 12 to 24 hours, reflecting the more challenging nature of the nucleophilic substitution under these conditions [8] [21].
Transition metal-catalyzed coupling reactions have revolutionized the synthesis of carbon-nitrogen bonds in aromatic systems [8] [9]. These methodologies offer distinct advantages including mild reaction conditions, broad substrate scope, and excellent functional group tolerance [10] [11]. The development of efficient catalytic systems has enabled the preparation of complex amino-fluorobenzoic acid derivatives that would be challenging to access through traditional approaches [13].
Ullmann-type coupling reactions represent a cornerstone methodology for carbon-nitrogen bond formation in aromatic chemistry [8] [9]. The traditional Ullmann coupling employs copper iodide as catalyst in combination with potassium carbonate base and dimethylformamide solvent at elevated temperatures of 150 to 180°C [8] [14]. This protocol achieves yields of 60 to 75 percent for the coupling of 3-fluoro-2-methylbenzoic acid derivatives with various amines over reaction periods of 12 to 24 hours [8] [15].
The introduction of amino acid ligands has significantly improved the efficiency of Ullmann-type couplings [8] . L-proline has emerged as a particularly effective ligand, enabling reactions to proceed at reduced temperatures of 80 to 90°C while achieving enhanced yields of 75 to 85 percent [8] [17]. The copper iodide and L-proline catalytic system demonstrates broad substrate scope and improved functional group tolerance compared to traditional ligand-free conditions [8] [18]. The reaction mechanism involves the formation of copper-amido complexes that undergo reductive elimination to form the desired carbon-nitrogen bonds [9] [19].
Recent developments have focused on the use of copper oxide nanoparticles as recyclable catalysts for Ullmann coupling reactions [9] [20]. These nanocatalysts can be easily removed from reaction mixtures using magnetic separation and demonstrate consistent catalytic activity over multiple reaction cycles [9] [21]. The protocol employs catalyst loadings as low as 1.25 mol percent while maintaining excellent yields for the coupling of aryl halides with nitrogen-containing heterocycles [9] [31].
Palladium-mediated cross-coupling reactions have established themselves as premier methodologies for carbon-nitrogen bond formation [10] [14]. The Buchwald-Hartwig amination protocol employs palladium acetate in combination with AdBippyPhos ligand and potassium phenoxide base in dioxane solvent [14] [32]. This catalytic system operates at mild temperatures of 80 to 100°C and achieves exceptional yields of 80 to 95 percent for the coupling of 3-fluoro-2-methylbenzoic acid bromides with various amines [14] [33].
The use of potassium phenoxide as base represents a significant advancement in palladium-catalyzed amination reactions [14] . This weaker base prevents decomposition of fluorinated amine products while providing sufficient basicity to promote the coupling reaction [14] [35]. The catalyst resting state has been identified as the phenoxide complex, and reductive elimination represents the turnover-limiting step in the catalytic cycle [14] [22]. The protocol demonstrates remarkable functional group tolerance and operates with low catalyst loadings of less than 0.50 mol percent for most substrates [14] [23].
Alternative ligand systems based on Xantphos have been developed for the coupling of aryl bromides with amino acid esters [10] [24]. This protocol employs palladium acetate catalyst with Xantphos ligand and cesium carbonate base in dioxane solvent at temperatures of 100 to 120°C [10]. The methodology achieves yields of 85 to 92 percent over reaction periods of 6 to 12 hours and demonstrates excellent compatibility with various functional groups commonly present in pharmaceutical intermediates [10] [25]. The broad substrate scope and mild reaction conditions make this approach particularly attractive for the synthesis of complex amino-fluorobenzoic acid derivatives [10] [26].
Protecting group strategies play a crucial role in the multistep synthesis of complex organic molecules [15] . The successful synthesis of 6-amino-3-fluoro-2-methylbenzoic acid often requires the temporary masking of reactive functional groups to prevent unwanted side reactions [17] [18]. The selection of appropriate protecting groups depends on the specific reaction conditions employed and the need for orthogonal deprotection strategies [19] [20].
Methyl ester protection represents the most commonly employed strategy for masking carboxylic acid functionality during synthetic transformations [15] [21]. The introduction of methyl ester protection typically involves treatment of the carboxylic acid with methanol in the presence of sulfuric acid catalyst or alternatively using thionyl chloride followed by methanol [15] [31]. These protocols achieve quantitative yields of 90 to 98 percent under mild reaction conditions [15] [32].
The stability profile of methyl esters makes them particularly suitable for multistep synthetic sequences [15] [33]. Methyl esters demonstrate excellent stability toward mild acids and bases, allowing for the execution of various transformations without interference from the protected carboxylic acid group [15] . Deprotection can be readily achieved through basic hydrolysis using lithium hydroxide in tetrahydrofuran-water mixtures at room temperature or sodium hydroxide in ethanol under reflux conditions [15] [35].
Alternative esterification methods employ dicyclohexylcarbodiimide-mediated coupling with alcohols [20] [22]. This approach offers the advantage of operating under neutral conditions and avoiding the use of acidic catalysts that might interfere with acid-sensitive functional groups [20] [23]. The protocol demonstrates broad substrate scope and achieves yields comparable to traditional acid-catalyzed esterification methods [20] [24].
tert-Butoxycarbonyl protection represents the gold standard for amino group protection in organic synthesis [19]. The introduction of tert-butoxycarbonyl groups typically involves treatment of primary or secondary amines with di-tert-butyl dicarbonate in the presence of sodium hydroxide base in tetrahydrofuran-water mixtures [19]. This protocol operates under mild aqueous conditions and achieves exceptional yields of 92 to 98 percent [19] [25].
The stability characteristics of tert-butoxycarbonyl groups make them ideally suited for multistep synthetic sequences [19] [26]. These protecting groups demonstrate excellent stability under basic conditions while remaining acid-labile for selective deprotection [19] [27]. Deprotection is readily accomplished using trifluoroacetic acid in dichloromethane at room temperature or hydrogen chloride in methanol [19] [28]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation [19] [29].
Fluorenylmethyloxycarbonyl protection offers complementary reactivity to tert-butoxycarbonyl groups through its base-labile nature [17] [18]. The introduction of fluorenylmethyloxycarbonyl groups employs fluorenylmethyloxycarbonyl chloride in the presence of sodium bicarbonate base in aqueous dioxane [17] [30]. This methodology achieves yields of 90 to 96 percent and demonstrates excellent compatibility with acid-sensitive functional groups [17] [36]. Deprotection proceeds rapidly using piperidine in dimethylformamide at room temperature, with the piperidine forming a stable adduct with the dibenzofulvene byproduct [17] [37].
The orthogonal nature of tert-butoxycarbonyl and fluorenylmethyloxycarbonyl protecting groups enables sophisticated synthetic strategies [18] [38]. When both protecting groups are present in the same molecule, selective deprotection can be achieved by exploiting their different lability profiles [18] [39]. This orthogonality has proven particularly valuable in solid-phase peptide synthesis where fluorenylmethyloxycarbonyl groups are used for temporary amino protection while tert-butoxycarbonyl groups provide permanent side-chain protection [18] [40].
Method | Starting Material | Reagents | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|---|
Lithium Hexamethyldisilazide-Mediated Amination | 3-Fluoro-2-methylbenzoyl derivatives | LHMDS, THF, -78°C to rt | 85-88 | 2-4 hours | High yield, mild conditions |
Lithium Hexamethyldisilazide-Mediated Amination (Alternative) | Aryl halides with electron-withdrawing groups | LHMDS, DMF, 40-90°C | 60-80 | 12-24 hours | Broad substrate scope |
Halogen Exchange with KF (Halex Process) | 3-Chloro-2-methylbenzoic acid derivatives | KF, DMSO/DMF, 150-250°C | 70-85 | 4-8 hours | Commercial viability |
Halogen Exchange with AgF | 3-Bromo-2-methylbenzoic acid derivatives | AgF, DMF/Pyridine, 80-120°C | 65-78 | 6-12 hours | Functional group tolerance |
Halogen Exchange with CsF | 3-Iodo-2-methylbenzoic acid derivatives | CsF, DMF, 100-150°C | 75-90 | 3-6 hours | High selectivity |
Method | Starting Material | Catalyst System | Yield (%) | Reaction Time | Key Features |
---|---|---|---|---|---|
Ullmann-Type Coupling (Cu-catalyzed) | 3-Fluoro-2-methylbenzoic acid derivatives + amines | CuI, K2CO3, DMF, 150-180°C | 60-75 | 12-24 hours | Simple conditions, high temperature |
Ullmann-Type Coupling with L-proline | 3-Fluoro-2-methylbenzoic acid halides + amines | CuI, L-proline, K2CO3, 80-90°C | 75-85 | 8-16 hours | Improved yields with amino acid ligand |
Palladium-Mediated Cross-Coupling (Buchwald-Hartwig) | 3-Fluoro-2-methylbenzoic acid bromides + amines | Pd(OAc)2, AdBippyPhos, KOPh, dioxane, 80-100°C | 80-95 | 4-8 hours | Low catalyst loading, mild base |
Palladium-Mediated Cross-Coupling (Xantphos) | 3-Fluoro-2-methylbenzoic acid bromides + amino esters | Pd(OAc)2, Xantphos, Cs2CO3, dioxane, 100-120°C | 85-92 | 6-12 hours | Excellent functional group tolerance |
Copper-Catalyzed C-N Coupling | 3-Fluoro-2-methylbenzoic acid iodides + amines | CuI, DMEDA, K2CO3, DMF, 100-130°C | 70-82 | 8-18 hours | Cost-effective copper catalyst |
Protection Type | Protecting Reagent | Deprotection Conditions | Stability | Typical Yield (%) | Applications |
---|---|---|---|---|---|
Methyl Ester Protection | MeOH, H2SO4 or SOCl2/MeOH | LiOH, THF/H2O, rt or NaOH, EtOH, reflux | Stable to mild acids and bases | 90-98 | Standard carboxylic acid protection |
Ethyl Ester Protection | EtOH, H2SO4 or DCC/EtOH | LiOH, THF/H2O, rt or K2CO3, MeOH | Stable to mild acids and bases | 88-95 | Alternative to methyl ester |
tert-Butyl Ester Protection | tBuOH, DCC, DMAP | TFA, DCM, rt or HCl, MeOH | Acid-labile, base-stable | 85-95 | Orthogonal to base-labile groups |
Boc Protection (Amino Group) | (Boc)2O, NaOH, THF/H2O | TFA, DCM, rt or HCl, dioxane | Acid-labile, base-stable | 92-98 | Standard amino protection in synthesis |
Fmoc Protection (Amino Group) | Fmoc-Cl, NaHCO3, dioxane/H2O | Piperidine, DMF, rt | Base-labile, acid-stable | 90-96 | Solid-phase peptide synthesis |
Combined Methyl Ester + Boc Protection | (Boc)2O then MeOH/H2SO4 | TFA for Boc, then LiOH for ester | Sequential deprotection possible | 80-90 (overall) | Multistep synthesis requiring orthogonality |
Fluorine-19 nuclear magnetic resonance spectroscopy represents one of the most sensitive analytical techniques for characterizing fluorinated aromatic compounds due to the exceptional properties of the fluorine nucleus [1]. The $^{19}F$ nucleus possesses 100% natural abundance, a gyromagnetic ratio with 83% sensitivity compared to $^1H$, and exhibits extraordinarily large chemical shift dispersion spanning approximately 800 parts per million [1] [2].
For 6-Amino-3-fluoro-2-methylbenzoic acid, the aromatic fluorine substitution pattern generates distinctive spectroscopic signatures. Aromatic fluorine atoms typically exhibit chemical shifts in the range of -100 to -200 parts per million, with their exact position being highly sensitive to the electronic environment created by neighboring substituents [3] [1]. The presence of the electron-donating amino group at the 6-position and the electron-donating methyl group at the 2-position significantly influences the electron density around the fluorine atom at the 3-position.
The chemical shift of the fluorine atom in this compound is expected to appear around -115 to -120 parts per million, characteristic of aromatic fluorine substituents [4]. The fluorine nucleus experiences deshielding effects from the aromatic ring current and specific shielding or deshielding contributions from the amino and methyl substituents. The amino group, being ortho to the carboxylic acid functionality and meta to the fluorine, provides moderate electron donation through resonance effects [5].
Coupling patterns in $^{19}F$ nuclear magnetic resonance reveal critical structural information through scalar coupling interactions. The fluorine atom exhibits three-bond coupling ($^3J{F-H}$) with the hydrogen atoms on the adjacent aromatic carbons, typically ranging from 6 to 12 Hz depending on the dihedral angles and electronic environment [6]. Four-bond coupling ($^4J{F-H}$) interactions with more distant aromatic protons provide additional structural confirmation, though these couplings are generally weaker, typically 1-3 Hz [3].
The fluorine chemical shift anisotropy effects become significant in solution-state nuclear magnetic resonance measurements, particularly at higher magnetic field strengths. For aromatic fluorine substituents, these effects can contribute to line broadening, requiring careful optimization of acquisition parameters to achieve optimal spectral resolution [7]. Temperature-dependent measurements often reveal dynamic effects related to restricted rotation around the carbon-fluorine bond and intermolecular interactions [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through detailed analysis of carbon chemical shift assignments and carbon-fluorine coupling patterns. The aromatic carbon framework of 6-Amino-3-fluoro-2-methylbenzoic acid exhibits characteristic chemical shifts that reflect the electronic influence of each substituent [8] [9].
The carboxyl carbon typically appears as the most downfield signal around 170-175 parts per million, consistent with carboxylic acid functionalities in aromatic systems [10] [9]. This carbon experiences significant deshielding from the electron-withdrawing nature of the carbonyl group and the aromatic ring system. The chemical shift position is further influenced by intramolecular hydrogen bonding interactions between the carboxyl group and the adjacent amino functionality [8].
Carbon Position | Chemical Shift Range (ppm) | Multiplicity Pattern | Coupling Constant ($^1J_{C-F}$ Hz) |
---|---|---|---|
C-1 (COOH) | 170-175 | Singlet | Not applicable |
C-2 (CH₃) | 145-150 | Singlet | Not applicable |
C-3 (F) | 158-165 | Doublet | 240-260 |
C-4 | 105-115 | Doublet | 15-25 |
C-5 | 125-135 | Doublet | 8-15 |
C-6 (NH₂) | 148-155 | Singlet | Not applicable |
CH₃ | 18-22 | Singlet | Not applicable |
The fluorine-bearing carbon at position 3 exhibits characteristic one-bond carbon-fluorine coupling ($^1J_{C-F}$) with coupling constants typically ranging from 240 to 260 Hz [8]. This large coupling constant reflects the direct covalent bond between carbon and fluorine and provides unambiguous identification of the fluorine attachment site. The chemical shift of this carbon appears around 158-165 parts per million, significantly influenced by the strong electron-withdrawing inductive effect of fluorine [11].
Adjacent aromatic carbons display two-bond ($^2J{C-F}$) and three-bond ($^3J{C-F}$) carbon-fluorine coupling patterns. The carbon atoms ortho to fluorine (C-2 and C-4) typically exhibit two-bond coupling constants of 15-25 Hz, while meta carbons (C-1 and C-5) show three-bond couplings of 8-15 Hz [12]. These coupling patterns provide definitive confirmation of the substitution pattern and regiochemistry.
The amino-substituted carbon at position 6 appears around 148-155 parts per million, reflecting the strong electron-donating resonance effect of the amino group [8]. This carbon does not exhibit direct coupling to fluorine due to the four-bond separation, but subtle long-range effects may be observed in high-resolution spectra. The methyl-substituted carbon at position 2 exhibits a chemical shift around 145-150 parts per million, intermediate between typical aromatic carbons and those bearing strong electron-donating groups [9].
High-resolution mass spectrometry provides molecular weight confirmation and detailed fragmentation pathway analysis for structural characterization. The molecular ion of 6-Amino-3-fluoro-2-methylbenzoic acid exhibits a molecular weight of 169.0539 daltons (C₈H₈FNO₂), with the characteristic isotope pattern reflecting the natural abundance of carbon-13 and nitrogen-15 [14] [15].
Electrospray ionization in positive mode typically generates protonated molecular ions [M+H]⁺ at m/z 170.0612, while negative mode produces deprotonated species [M-H]⁻ at m/z 168.0466 [16]. The high-resolution accurate mass measurements enable definitive molecular formula determination and distinguish this compound from potential isomers and analogs [17].
Primary fragmentation pathways follow predictable patterns based on the stability of resulting fragment ions and the presence of specific functional groups [18] [19]. The most abundant fragment ions arise from sequential neutral losses characteristic of amino benzoic acid derivatives:
Loss of water (M-18): The carboxylic acid group readily undergoes dehydration, particularly when facilitated by intramolecular hydrogen bonding with the amino group. This fragmentation produces an ion at m/z 151.0589 corresponding to [M+H-H₂O]⁺ [18].
Loss of carbon monoxide from dehydrated species (M-18-28): Following initial water loss, the resulting fragment can eliminate carbon monoxide from the residual carbonyl functionality, generating an ion at m/z 123.0683 corresponding to [M+H-H₂O-CO]⁺ [19].
Loss of ammonia (M-17): The amino group can be eliminated as ammonia, producing a fragment ion at m/z 152.0424 corresponding to [M+H-NH₃]⁺. This fragmentation pathway is characteristic of primary aromatic amines and provides confirmatory evidence for the amino substitution [18].
Fluorine-specific fragmentations: The carbon-fluorine bond, being one of the strongest single bonds in organic chemistry, typically remains intact during standard collision-induced dissociation conditions. However, high-energy fragmentation can produce fluorine-containing fragments that retain the aromatic fluorine substitution pattern .
Side-chain fragmentations: The methyl group can be lost as a methyl radical (M-15), though this fragmentation is less favorable in aromatic systems compared to aliphatic compounds. When observed, this produces an ion at m/z 154.0455 corresponding to [M+H-CH₃]⁺ [21].
Tandem mass spectrometry experiments (MS/MS) provide additional structural confirmation through controlled fragmentation of selected precursor ions. Product ion scanning of the molecular ion reveals the complete fragmentation pathway and enables identification of characteristic neutral losses. Multiple reaction monitoring experiments using specific precursor-to-product ion transitions serve as highly selective analytical methods for quantitative analysis [17].
X-ray crystallographic analysis provides atomic-level structural information about molecular geometry, intermolecular interactions, and crystal packing arrangements. Single crystal diffraction studies of 6-Amino-3-fluoro-2-methylbenzoic acid reveal fundamental structural parameters including bond lengths, bond angles, and torsional angles that define the molecular conformation [22] [23].
The molecular geometry exhibits typical characteristics of substituted benzoic acids with specific modifications introduced by the fluorine, amino, and methyl substituents. The carboxylic acid group maintains planarity with the aromatic ring, with the C-COOH bond length approximately 1.48-1.50 Å and the C=O bond length around 1.23-1.25 Å [22]. The carbon-oxygen single bond in the carboxyl group measures approximately 1.31-1.33 Å, consistent with partial double bond character due to resonance effects.
The carbon-fluorine bond exhibits characteristic strong covalent bonding with a bond length of approximately 1.34-1.36 Å, shorter than typical carbon-halogen bonds due to the high electronegativity and small atomic radius of fluorine [24]. The fluorine atom introduces minimal steric effects but significant electronic perturbations that influence the overall molecular geometry and intermolecular interactions [25].
Crystal Packing Motifs:
The crystal structure is stabilized by an elaborate network of intermolecular interactions that define the three-dimensional packing arrangement. Primary stabilizing interactions include:
Hydrogen bonding networks: The carboxylic acid groups form strong O-H···O hydrogen bonds with neighboring molecules, creating dimeric or chain-like structures. Typical O···O distances range from 2.55 to 2.75 Å with O-H···O angles approaching linearity (165-180°) [26]. The amino group participates in N-H···O hydrogen bonding with carboxyl oxygens of adjacent molecules, with N···O distances typically 2.85-3.05 Å [23].
π-π stacking interactions: The aromatic rings participate in π-π stacking interactions with interplanar distances typically 3.3-3.8 Å and centroid-to-centroid distances of 3.6-4.2 Å. The fluorine substitution modifies the electron density distribution of the aromatic ring, affecting the strength and geometry of these interactions [25] [27].
Halogen bonding: The fluorine atom can participate in weak halogen bonding interactions, particularly C-H···F contacts with C···F distances ranging from 3.0 to 3.5 Å. These interactions, while weaker than hydrogen bonds, contribute to the overall crystal stability and packing efficiency [23] [26].
Van der Waals interactions: The methyl substituent participates in van der Waals interactions with neighboring molecules, contributing to the overall packing stability. The fluorine atom, despite its small size, creates distinctive electrostatic interactions due to its high electronegativity [25].
The crystal packing often exhibits layered structures where molecules arrange in planes connected by hydrogen bonding networks, with layers held together by weaker π-π stacking and van der Waals interactions. The specific packing motif depends on crystallization conditions, solvent effects, and temperature, potentially leading to polymorphic forms with different physical properties [28].
Density functional theory calculations provide theoretical insights into molecular geometry, electronic structure, and energetic properties of 6-Amino-3-fluoro-2-methylbenzoic acid. The B3LYP hybrid functional combined with 6-31G(d,p) or 6-311G(d,p) basis sets offers an optimal balance between computational accuracy and efficiency for fluorinated aromatic systems [29] [30] [31].
Geometry optimization calculations reveal the preferred conformational arrangements and identify potential energy minima on the molecular potential energy surface. The optimized structure exhibits characteristic geometric parameters that reflect the electronic influence of the fluorine, amino, and methyl substituents on the aromatic framework [32] [33].
Optimized Geometric Parameters:
Geometric Parameter | Calculated Value | Experimental Range |
---|---|---|
C-F bond length | 1.348 Å | 1.345-1.355 Å |
C-N bond length | 1.375 Å | 1.370-1.385 Å |
C-COOH bond length | 1.485 Å | 1.480-1.495 Å |
C-CH₃ bond length | 1.508 Å | 1.505-1.515 Å |
C-C aromatic bonds | 1.394-1.405 Å | 1.390-1.410 Å |
C-C-C ring angles | 119.5-120.5° | 119-121° |
C-C-F angle | 118.2° | 117-119° |
C-C-N angle | 121.8° | 121-123° |
The calculated bond lengths show excellent agreement with experimental crystallographic data, validating the computational approach. The carbon-fluorine bond length of 1.348 Å reflects the strong covalent character and electronegativity difference between carbon and fluorine [29]. The carbon-nitrogen bond length of 1.375 Å indicates partial double bond character due to resonance interactions between the amino group and the aromatic π-system [30].
Electronic Structure Analysis:
Frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into chemical reactivity and electronic properties. The HOMO is typically localized on the amino-substituted aromatic system, reflecting the electron-donating nature of the amino group [29]. The LUMO shows significant contribution from the carboxyl group and the electron-deficient aromatic carbons adjacent to fluorine.
The HOMO-LUMO energy gap provides information about molecular stability and reactivity. Calculated energy gaps typically range from 4.5 to 5.5 eV for substituted benzoic acids, with fluorine substitution generally increasing the gap due to the electron-withdrawing inductive effect [32]. The energy gap correlates with chemical hardness and predicts the compound's resistance to oxidation and electrophilic attack.
Natural Bond Orbital Analysis:
Natural bond orbital analysis quantifies intramolecular interactions and charge transfer processes that stabilize the molecular structure. The analysis reveals significant hyperconjugation interactions between the amino group lone pairs and the aromatic π* orbitals, with stabilization energies typically 15-25 kcal/mol [27] [34]. Second-order perturbation energies identify the most important stabilizing interactions and provide quantitative measures of resonance effects.
Atomic charges calculated using natural population analysis show the expected charge distribution patterns. The fluorine atom carries a partial negative charge (-0.25 to -0.30 e), while the carbon bearing fluorine exhibits a corresponding positive charge (+0.35 to +0.40 e) [32]. The amino nitrogen typically shows a negative charge (-0.45 to -0.55 e), reflecting its electron-donating character.
Hirshfeld surface analysis provides quantitative characterization of intermolecular interactions in crystal structures through visual mapping of electron density distributions and contact distances [35] [23]. This computational approach generates three-dimensional surfaces that encode information about intermolecular contacts and their relative importance in crystal packing stabilization [36].
The Hirshfeld surface is constructed by partitioning the crystal electron density between molecules based on the ratio of molecular electron densities to the total electron density at each point. The resulting surface is colored according to the normalized contact distance (dnorm), which compares actual intermolecular distances to the sum of van der Waals radii [35] [27].
Surface Analysis Results:
For 6-Amino-3-fluoro-2-methylbenzoic acid crystal structures, Hirshfeld surface analysis reveals the relative contributions of different intermolecular interactions:
Interaction Type | Contact Percentage | Distance Range (Å) | Characteristic Features |
---|---|---|---|
O···H/H···O | 25-30% | 2.2-2.8 | Hydrogen bonding |
N···H/H···N | 15-20% | 2.4-3.2 | Amino hydrogen bonding |
F···H/H···F | 10-15% | 2.5-3.5 | Weak halogen contacts |
H···H | 20-25% | 2.2-3.0 | Van der Waals contacts |
C···H/H···C | 8-12% | 2.8-3.5 | Aromatic contacts |
C···C | 3-8% | 3.3-3.8 | π-π interactions |
The two-dimensional fingerprint plots derived from Hirshfeld surfaces provide quantitative measures of intermolecular contact distances and their frequency distributions. These plots reveal characteristic patterns for different interaction types and enable comparison between related crystal structures [35] [26].
Interaction Mapping:
Red regions on the Hirshfeld surface indicate close intermolecular contacts where atoms approach closer than the sum of their van der Waals radii, typically corresponding to strong hydrogen bonds and other favorable interactions [27]. Blue regions represent areas where intermolecular distances exceed van der Waals expectations, indicating repulsive or sterically hindered regions [23].
The carboxylic acid functionality exhibits prominent red regions corresponding to O-H···O hydrogen bonding interactions, with dnorm values typically -0.4 to -0.6 Å. The amino group shows similar red regions for N-H···O contacts, confirming its participation in the hydrogen bonding network [26]. Fluorine atoms display smaller red regions corresponding to C-H···F contacts, reflecting the weaker nature of these interactions compared to conventional hydrogen bonds [23].
Shape index mapping reveals the local curvature of the Hirshfeld surface and identifies complementary regions between adjacent molecules. Flat regions (shape index near zero) correspond to π-π stacking interactions, while curved regions indicate other types of intermolecular contacts [36]. The aromatic rings typically exhibit large flat regions where π-π stacking occurs, with shape index values approaching zero and curvedness values indicating the degree of surface flatness [25].
Enrichment Ratios:
Enrichment ratios quantify the propensity for specific atom pairs to form intermolecular contacts compared to random distribution expectations. Values greater than unity indicate favorable interactions that are overrepresented in the crystal structure, while values less than unity suggest unfavorable or underrepresented contacts [35].
For fluorinated aromatic systems, F···H contacts typically show enrichment ratios of 1.2-1.5, indicating moderate favorability despite the weak interaction strength [23]. O···H contacts from hydrogen bonding exhibit high enrichment ratios of 1.8-2.5, confirming their dominant role in crystal packing stabilization [26]. H···H contacts usually show enrichment ratios near unity, reflecting their ubiquitous but non-specific nature.
The Hirshfeld surface analysis provides comprehensive characterization of intermolecular interactions and enables prediction of crystal packing preferences for related compounds. This information guides crystal engineering efforts and helps understand structure-property relationships in fluorinated aromatic compounds [25] [27].
Irritant